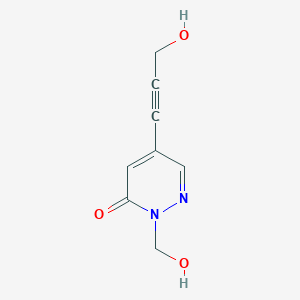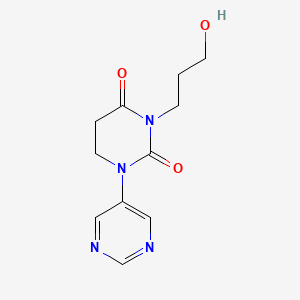![molecular formula C9H16N2O B13112620 2-Ethylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13112620.png)
2-Ethylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is a heterocyclic compound that belongs to the class of pyrazines This compound is characterized by its unique structure, which includes a pyrrolo[1,2-a]pyrazine core with an ethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one typically involves the construction of the pyrrolo[1,2-a]pyrazine core through cyclization reactions. One common method is the intramolecular cyclization of unsaturated amino esters or amino keto esters. For example, the intramolecular 1,4-addition of unsaturated amino esters or reductive cyclization of amino keto esters can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the cyclization process. Additionally, purification techniques such as column chromatography and recrystallization are employed to isolate the final product.
化学反応の分析
Types of Reactions
2-Ethylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to derivatives with potentially enhanced properties.
科学的研究の応用
2-Ethylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-Ethylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
類似化合物との比較
Similar Compounds
Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione: This compound shares a similar core structure and has been studied for its antimicrobial properties.
Imidazo[1,2-a]pyrazines: These compounds have similar heterocyclic structures and are known for their versatility in synthetic chemistry and biological applications.
Imidazo[1,5-a]pyridines: These derivatives are also structurally related and have been explored for their luminescent and biological properties.
Uniqueness
2-Ethylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one stands out due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This unique feature may enhance its potential in various applications compared to other similar compounds.
特性
分子式 |
C9H16N2O |
|---|---|
分子量 |
168.24 g/mol |
IUPAC名 |
2-ethyl-3,4,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-1-one |
InChI |
InChI=1S/C9H16N2O/c1-2-10-6-7-11-5-3-4-8(11)9(10)12/h8H,2-7H2,1H3 |
InChIキー |
MNCUGCNIJKCLNJ-UHFFFAOYSA-N |
正規SMILES |
CCN1CCN2CCCC2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



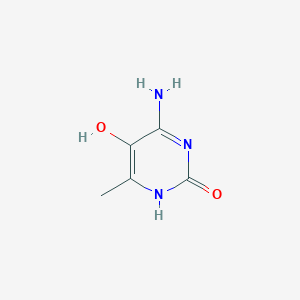


![1-nitro-4-[(1E)-prop-1-en-1-yl]benzene](/img/structure/B13112573.png)
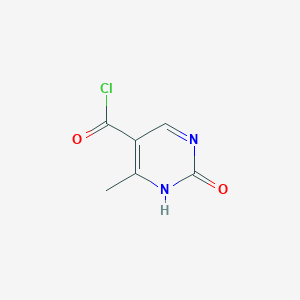

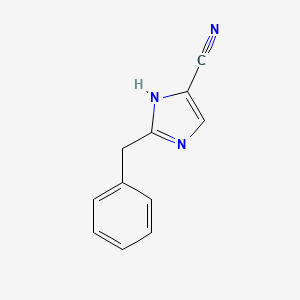

![8-Chloro-3-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13112604.png)

